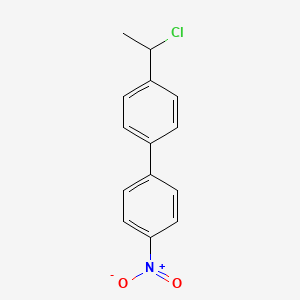
4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a chloroethyl group attached to one ring and a nitro group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. One common method is the nitration of biphenyl to introduce the nitro group, followed by the chlorination of the resulting nitrobiphenyl to attach the chloroethyl group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Hydroxyl derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobiphenyl: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chlorobiphenyl: Lacks the nitro group, making it less reactive in redox reactions.
4-(1-Chloroethyl)biphenyl: Lacks the nitro group, reducing its potential for redox reactions.
Uniqueness
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl is unique due to the presence of both the chloroethyl and nitro groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
66360-61-0 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H12ClNO2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(9-7-13)16(17)18/h2-10H,1H3 |
InChI Key |
JVZNIVWGEXKUNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


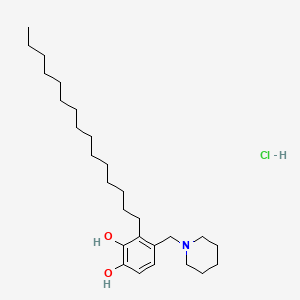
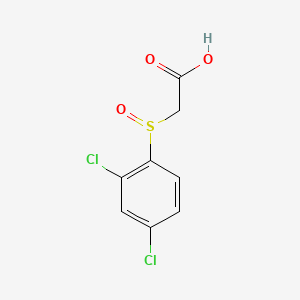

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)

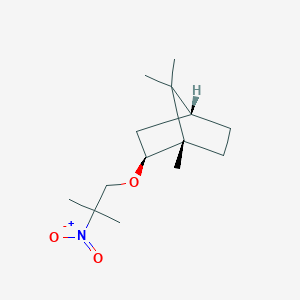

![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
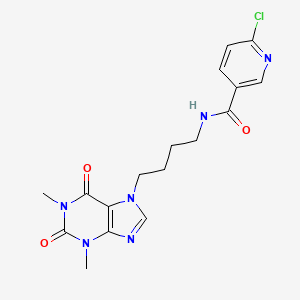
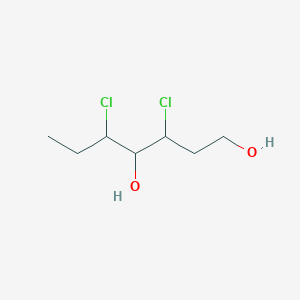
![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
